Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound is part of the quinoline family, which is recognized for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under specific conditions. The reaction is catalyzed by triethylamine in diphenyl ether . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ, with proline as a ligand and proton source in aqueous ethanol .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and ultrasound irradiation are also used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antimalarial agent.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This compound also binds to DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylquinoline
- 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
- 7-Amino-2-hydroxy-4-methylquinoline
Uniqueness
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate stands out due to its unique combination of a chloro and ethyl ester group, which enhances its biological activity and makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
50593-26-5 |
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Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 7-chloro-2-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)11-7(2)15-10-6-8(14)4-5-9(10)12(11)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
DGWOEPLHTLXEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)Cl)C |
Origin of Product |
United States |
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